molecular formula C4H4N2S2 B180433 1,2-Dihydropyridazine-3,6-dithione CAS No. 1445-58-5

1,2-Dihydropyridazine-3,6-dithione

Cat. No. B180433
CAS RN: 1445-58-5
M. Wt: 144.2 g/mol
InChI Key: ICIMHRGIRRYUIW-UHFFFAOYSA-N
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Description

1,2-Dihydropyridazine-3,6-dithione is a heterocyclic compound with the chemical formula C₄H₄N₂S₂ . It belongs to the class of dihydropyridazines and is characterized by its bicyclic structure. This compound has diverse applications, including its use as an herbicide and a plant growth stimulator .


Synthesis Analysis

    Liquid Phase Synthesis : In one approach, synthetic ion-exchange resins (such as KU-2-8 and KRF-10P cation exchangers) catalyze the reaction between cis-butenedioic acid and hydrazine in an aqueous medium. The resulting product is the heterocyclic hydrazide–1,2-dihydropyridazine-3,6-dione. The mechanism involves adsorption complexes and the participation of fixed polymer-bound sulfonate ions and counterions of the cation exchanger . Paal–Knorr Procedure : Pyridazine and its dioxo derivatives can be synthesized from 1,4-dicarbonyl compounds and hydrazine using the Paal–Knorr procedure. This method typically involves the presence of sulfuric acid or acidic ion exchange resin .

Molecular Structure Analysis

The molecular formula of 1,2-dihydropyridazine-3,6-dithione is C₄H₄N₂S₂ . It consists of a six-membered ring containing two nitrogen atoms and two sulfur atoms. The structure is bicyclic, with a double bond between the adjacent carbon atoms in the ring .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 1,2-dihydropyridazine-3,6-dithione is approximately .

Scientific Research Applications

  • Electrochemical Behavior in Various Solvents : The electrochemical behavior of 1,2-dihydropyridazine-3,6-dione was investigated, revealing its instability and conversion to maleic acid via oxidative ring cleavage. This process's rate depends on the electrolysis media, offering insights into its potential applications in electrochemistry and organic synthesis (Varmaghani & Nematollahi, 2011).

  • Reactions with Lawesson's Reagent : The compound reacts with Lawesson's reagent, forming dithione and monothiones. This study provides a basis for understanding the chemical reactivity of 1,2-dihydropyridazine-3,6-dione derivatives (Nada, El-din, Gab-allah, & Zayed, 2000).

  • Synthesis and Biological Activities : Novel derivatives of dihydropyrimidinecarbonitrile and its triazole fused derivatives were synthesized, and their antioxidant and anti-inflammatory activities were investigated. This study highlights the potential pharmacological applications of compounds related to 1,2-dihydropyridazine-3,6-dione (Bhalgat, Ali, Ramesh, & Ramu, 2014).

  • Growth Regulatory Properties : Maleic hydrazide, another name for 1,2-dihydropyridazine-3,6-dione, was found to have growth-regulating effects in plants, inducing changes such as delayed flowering and increased winter hardiness (Darlington & McLeish, 1951).

  • Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of various heterocyclic ring systems, demonstrating its utility in organic synthesis (Sa̧czewski, Sączewski, & Gdaniec, 2003).

  • Anticancer Potential : Imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, synthesized from 1,2-dihydropyrido[3,4-b]pyrazines, exhibited antitumor activity, suggesting potential applications in cancer research (Temple, Rose, Comber, & Rener, 1987).

  • 4-π-Photocyclization to Form Bicyclic 1,2-Diazetidines : A study on 4-π-photocyclization of 1,2-dihydropyridazines demonstrated the formation of bicyclic 1,2-diazetidines, showing its synthetic versatility in organic chemistry (Britten, Kemmitt, Halcovitch, & Coote, 2019).

properties

IUPAC Name

1,2-dihydropyridazine-3,6-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S2/c7-3-1-2-4(8)6-5-3/h1-2H,(H,5,7)(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIMHRGIRRYUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396737
Record name 1,2-dihydropyridazine-3,6-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydropyridazine-3,6-dithione

CAS RN

1445-58-5
Record name 6-Mercapto-3(2H)-pyridazinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-dihydropyridazine-3,6-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Hübscher, T Gruber, W Seichter, J Kortus… - Journal of Molecular …, 2015 - Elsevier
Derived from the result of a previous crystallographic study regarding an ethynylene bridged bispyrimidine, the presence of two intramolecular C–H⋯N hydrogen bonding contacts …
Number of citations: 3 www.sciencedirect.com
L Brown - 2018 - eprints.hud.ac.uk
A thesis submitted to the University of Huddersfield in partial fulfilment of the qualification of PhD. 13/12/2018 b i. Acknowledgments. First, I give thanks to all the teaching staff at …
Number of citations: 2 eprints.hud.ac.uk

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